molecular formula C16H15ClOS B3023784 3'-Chloro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-09-4

3'-Chloro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B3023784
CAS No.: 898781-09-4
M. Wt: 290.8 g/mol
InChI Key: UTDIBSPMPMQXIP-UHFFFAOYSA-N
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Description

3'-Chloro-3-(4-thiomethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a 3'-chloro group on the ketone-attached phenyl ring and a 4-thiomethylphenyl group on the adjacent carbon of the propanone chain. The thiomethyl (-SMe) group introduces sulfur-based electronic effects, enhancing lipophilicity compared to oxygenated analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDIBSPMPMQXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644374
Record name 1-(3-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-09-4
Record name 1-(3-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(4-thiomethylphenyl)propiophenone typically involves the chlorination of 3-(4-thiomethylphenyl)propiophenone. The reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction is usually performed under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of 3’-Chloro-3-(4-thiomethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3'-Chloro-3-(4-thiomethylphenyl)propiophenone and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound - C₁₆H₁₄ClOS ~294.8 (calculated) 3'-Cl, 4-SMe Hypothetical target; sulfur enhances lipophilicity .
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone 898781-63-0 C₁₆H₁₄ClFOS 308.80 3'-Cl, 5'-F, 4-SMe Fluorine substitution increases electronegativity and stability .
2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone - C₁₆H₁₃Cl₂OS ~324.97 (calculated) 2',3'-Cl, 4-SMe Dichloro substitution elevates molecular weight; may increase reactivity .
4'-Chloro-3-(3-methoxyphenyl)propiophenone 898774-70-4 C₁₆H₁₅ClO₂ ~274.45 (calculated) 4'-Cl, 3-OCH₃ Methoxy group offers electron-donating effects vs. thiomethyl's sulfur .
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone 898775-19-4 C₁₆H₁₃Cl₂O₂ ~307.90 (calculated) 2',5'-Cl, 3-OCH₃ Dichloro and methoxy groups synergistically influence electronic properties .
3'-Chloro-3-(3-methylphenyl)propiophenone 898790-63-1 C₁₆H₁₅ClO 258.74 3'-Cl, 3-CH₃ Methyl group reduces polarity compared to thiomethyl analogs .

Key Comparative Insights:

Dichloro derivatives (e.g., ) exhibit higher molecular weights and may enhance reactivity in electrophilic substitutions. Electron-Donating Groups (SMe, OCH₃, CH₃): Thiomethyl (-SMe) offers moderate electron donation via sulfur’s lone pairs, while methoxy (-OCH₃) is a stronger electron donor. Methyl (-CH₃) provides steric bulk and lipophilicity without significant electronic effects .

Physicochemical Properties: Molecular Weight: Dichloro derivatives (e.g., , ~325 g/mol) are heavier than mono-chloro analogs (e.g., , ~258.7 g/mol), impacting solubility and diffusion rates. Lipophilicity: Thiomethyl-containing compounds (e.g., ) are more lipophilic than methoxy or methyl analogs, influencing solubility in organic solvents like chloroform or DMSO .

Synthetic and Functional Relevance: The thiomethyl group in this compound may facilitate nucleophilic aromatic substitution or oxidation to sulfone derivatives, expanding synthetic utility.

Biological Activity

3'-Chloro-3-(4-thiomethylphenyl)propiophenone is an organic compound characterized by its unique structure, which includes a chloro group at the 3' position and a thiomethyl group attached to a phenyl ring. This compound is primarily utilized in chemical synthesis and pharmaceutical applications due to its notable biological properties and reactivity.

  • Molecular Formula : C16H15ClOS
  • Molecular Weight : 302.81 g/mol
  • Structure : Contains a chloro substituent and a thiomethyl group, enhancing its reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Studies have suggested that this compound may possess antimicrobial properties, potentially acting as an inhibitor of specific enzymes or cellular processes. The preliminary investigations indicate interactions with various microbial species, though further detailed studies are required to elucidate the exact mechanisms of action.

Anticancer Activity

In vitro studies have demonstrated that this compound may exhibit anticancer properties. It appears to affect cell proliferation and induce apoptosis in cancer cell lines. The specific pathways involved in these effects are still under investigation, but initial findings suggest modulation of key signaling pathways associated with cancer progression.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Cellular Interaction : Interaction with cellular proteins leading to altered cellular responses.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effect on Escherichia coli and Staphylococcus aureus, showing significant inhibition at specific concentrations.
  • Anticancer Effects : Research on breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2'-Chloro-3-(2,5-dimethylphenyl)propiophenoneC16H17ClOContains two methyl groups on the phenyl ring
3-ChloropropiophenoneC10H9ClOLacks the thiomethyl group; simpler structure
4-ThiomethylpropiophenoneC11H12OSSimilar core structure but without chlorine

The combination of both chloro and thiomethyl groups in this compound enhances its reactivity and potential biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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